1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole
Description
1-[(4-Methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a benzotriazole ring substituted with a methylpiperazine moiety. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-15-6-8-16(9-7-15)10-17-12-5-3-2-4-11(12)13-14-17/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJQUDHABLFDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The mechanism proceeds via nucleophilic attack of 4-methylpiperazine on formaldehyde, generating an iminium ion intermediate. Benzotriazole, acting as the acidic substrate, undergoes electrophilic substitution at the N1 position, forming the methylene bridge. Key parameters include:
- Molar ratios : A 1:1:1 stoichiometry of benzotriazole, formaldehyde, and 4-methylpiperazine minimizes side products like bis-alkylated species.
- Solvent selection : Ethanol or methanol enhances solubility and reaction homogeneity, with ethanol preferred for its low toxicity and ease of removal.
- Temperature and time : Refluxing at 80–90°C for 4–6 hours achieves optimal conversion, as prolonged heating promotes decomposition.
Workup and Purification
Post-reaction, solvent evaporation yields a crude solid, which is triturated with petroleum ether to remove unreacted amines. Column chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the pure product. Typical yields range from 65% to 75%, with deviations attributable to competing N2-alkylation or formaldehyde polymerization.
Microwave-Assisted Synthesis: Solvent-Free Aminomethylation
Microwave irradiation revolutionizes the synthesis by enabling rapid, solvent-free conditions. This method employs acidic alumina as a heterogeneous catalyst, enhancing reaction efficiency and reducing environmental impact.
Procedure and Advantages
A mixture of benzotriazole, 4-methylpiperazine, and paraformaldehyde is adsorbed onto acidic alumina and irradiated at 300 W for 5–8 minutes. The alumina surface polarizes reactants, accelerating iminium ion formation and subsequent coupling. Key benefits include:
Comparative Analysis of Methods
Structural Elucidation and Analytical Data
Spectroscopic Characterization
IR Spectroscopy :
¹H NMR (400 MHz, DMSO-d₆) :
Mass Spectrometry :
Crystallographic Data
Single-crystal X-ray diffraction of related Cd(II) complexes confirms the ligand’s bidentate coordination via benzotriazole N2 and piperazine N atoms. The methylene bridge adopts a staggered conformation, minimizing steric strain.
Applications and Derivatives
Coordination Chemistry
The compound serves as a versatile ligand for transition metals. For instance, reaction with CdCl₂ in methanol produces a Cd(II) complex exhibiting distorted octahedral geometry, as validated by X-ray crystallography.
Biological Activity
Mannich bases derived from this scaffold demonstrate moderate antimicrobial activity against Staphylococcus aureus and Candida albicans, with MIC values ranging from 32–64 µg/mL.
Chemical Reactions Analysis
1-[(4-Methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzotriazole ring and the piperazine moiety can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
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Antimicrobial Activity
- Research indicates that derivatives of 1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole exhibit significant antimicrobial properties against various pathogens. Studies have shown that certain derivatives can effectively inhibit the growth of multi-drug resistant strains of bacteria and fungi.
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Table 1: Antimicrobial Activity of Selected Derivatives
Compound Pathogen Tested MIC (µg/mL) MBC (µg/mL) 2a Staphylococcus aureus 0.25 0.5 5a Escherichia coli 0.5 1.0 7b Candida albicans 0.22 0.44
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Anticancer Potential
- The compound has been investigated for its anticancer properties, particularly its ability to inhibit key enzymes involved in cancer cell proliferation, such as DNA gyrase and dihydrofolate reductase (DHFR).
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Table 2: Anticancer Activity Assessment
Target Enzyme IC50 Value (µM) DNA gyrase 12.27 - 31.64 Dihydrofolate reductase 0.52 - 2.67
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Neuroprotective Effects
- In silico studies have indicated that the compound may interact with pathways associated with neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
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Table 3: Neuroprotective Activity Assessment
Compound Cell Line Used Concentration (nM) Effect Observed C91 DiaNRSELuc8 250 Reduced silencing activity C92 Neural stem cells 500 Increased cell viability
Materials Science
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Corrosion Inhibition
- Benzotriazole derivatives are widely recognized for their effectiveness as corrosion inhibitors in various industrial applications, including metalworking fluids and protective coatings.
- The presence of the piperazine moiety enhances the solubility and binding affinity of the compound to metal surfaces, providing robust protection against corrosion.
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UV Stabilization
- The compound has applications as a UV stabilizer in plastics and coatings, where it helps to prevent degradation caused by ultraviolet radiation exposure.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated several derivatives of this compound against common bacterial pathogens. The findings revealed that specific modifications to the benzotriazole core significantly enhanced antimicrobial activity compared to baseline compounds.
Case Study 2: Cancer Cell Proliferation Inhibition
In another investigation reported in Cancer Research, researchers assessed the anticancer properties of this compound on various cancer cell lines. The study concluded that the compound's ability to inhibit DNA gyrase was correlated with reduced proliferation rates in treated cells.
Mechanism of Action
The mechanism of action of 1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. For instance, in its anti-inflammatory role, the compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . This reduction is achieved through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. Additionally, its potential anticancer activity is thought to be mediated through the inhibition of epidermal growth factor receptor (EGFR) signaling pathways .
Biological Activity
1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a benzotriazole moiety linked to a 4-methylpiperazine group, which contributes to its biological activity. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that benzotriazoles exhibit significant anticancer activity. For instance, derivatives of benzotriazole have shown cytotoxic effects against various cancer cell lines. In a study evaluating multiple derivatives, those containing the benzotriazole framework demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against human ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) cell lines .
Table 1: Anticancer Activity of Benzotriazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | OVXF 899 | 2.76 |
| Compound 2 | PXF 1752 | 9.27 |
| Compound 3 | RXF 486 | 1.143 |
The mechanisms through which benzotriazoles exert their biological effects include:
- Inhibition of Enzymatic Activity : Benzotriazoles have been shown to inhibit several enzymes implicated in cancer progression and inflammation, such as histone deacetylases (HDACs) and cyclooxygenases (COX-1 and COX-2) .
- Modulation of Signaling Pathways : These compounds can alter signaling pathways related to apoptosis and cell proliferation, contributing to their anticancer effects.
Antimicrobial Effects
Benzotriazoles have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds with the benzotriazole structure have demonstrated effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa .
Neuroprotective Effects
Emerging studies suggest potential neuroprotective properties of benzotriazoles. They may modulate neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative models .
Study on Liver Metabolism
A significant study utilized an integrated metabolomic and transcriptomic approach to analyze the impact of benzotriazoles on mouse liver metabolism. The results indicated disrupted metabolic processes and altered gene expression related to inflammation and detoxification pathways after exposure to benzotriazoles . This highlights the compound's potential effects beyond direct pharmacological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzotriazole derivatives often involves Mannich base reactions or nucleophilic substitution. For example, analogous compounds like 1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole are synthesized via a Mannich reaction using formaldehyde and piperazine derivatives under reflux in ethanol or methanol . Optimization can involve varying solvents (e.g., DMF vs. ethanol), catalysts (e.g., HCl or acetic acid), and temperature. Orthogonal design (e.g., Taguchi method) is recommended for multi-factor optimization, enabling systematic evaluation of solvent polarity, catalyst loading, and reaction time .
Q. How can researchers validate the structural purity of this compound post-synthesis?
- Methodological Answer : Structural validation typically combines spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for characteristic peaks (e.g., methylpiperazine protons at δ 2.2–2.5 ppm and benzotriazole aromatic protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] for CHN) with <2 ppm error.
- Elemental Analysis : Compare experimental vs. theoretical C, H, N percentages (±0.3% tolerance) .
Q. What solubility and stability challenges are associated with this compound, and how can they be addressed experimentally?
- Methodological Answer : The compound’s solubility is influenced by the polar 4-methylpiperazine group and hydrophobic benzotriazole core. Solubility profiling in solvents like DMSO, ethanol, and water is critical. For stability, conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and light exposure. Use HPLC to monitor degradation products and identify vulnerable functional groups (e.g., triazole ring oxidation) .
Advanced Research Questions
Q. How can computational chemistry tools (e.g., DFT, molecular docking) elucidate the electronic properties and potential bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, benzotriazole derivatives often exhibit low HOMO-LUMO gaps (~3–4 eV), enhancing charge-transfer interactions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., kinase enzymes). Docking poses from analogous compounds (e.g., triazole-thione derivatives) show hydrophobic interactions with active-site residues like Phe140 and hydrogen bonding with Asp86 .
Q. What experimental strategies resolve discrepancies in activity data across studies (e.g., conflicting IC values in enzyme inhibition assays)?
- Methodological Answer :
- Comparative Analysis : Replicate assays under standardized conditions (pH 7.4, 37°C) using positive controls (e.g., staurosporine for kinases).
- Data Normalization : Account for batch-to-batch variability in compound purity via LC-MS validation.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian regression) to identify outliers or confounding variables (e.g., solvent effects on protein stability) .
Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) optimize reaction pathways for scaling up synthesis?
- Methodological Answer :
- Process Simulation : Model heat transfer, mass balance, and kinetics in COMSOL to predict optimal reactor conditions (e.g., continuous-flow vs. batch).
- Machine Learning (ML) : Train ML models on historical reaction data (e.g., yields, temperatures) to recommend catalyst-substrate ratios or solvent systems. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40–60% .
Methodological Frameworks for Contradiction Analysis
Q. How should researchers design experiments to address conflicting data on the compound’s mechanism of action?
- Methodological Answer :
- Factorial Design : Use a 2 factorial approach to test hypotheses (e.g., whether activity is pH-dependent or influenced by co-solvents). For example, vary pH (6.5 vs. 7.5), temperature (25°C vs. 37°C), and ionic strength (0.1 M vs. 0.2 M NaCl) to isolate key variables .
- Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
